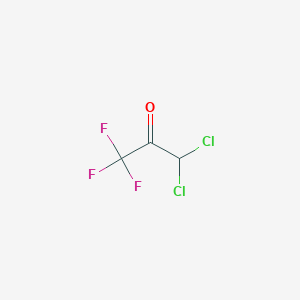
3,3-Dichloro-1,1,1-trifluoroacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-1,1,1-trifluoroacetone is a synthetic intermediate . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
3,3-Dichloro-1,1,1-trifluoroacetone is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer . There are some similar routes in their metabolism .Molecular Structure Analysis
The empirical formula of 3,3-Dichloro-1,1,1-trifluoroacetone is C3H7Cl2F3O4 . The molecular weight is 234.99 . The InChI code is 1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H .Chemical Reactions Analysis
3,3-Dichloro-1,1,1-trifluoroacetone is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . Unlike both of those ketones, trifluoroacetone is prochiral . Hydrogenation of trifluoroacetone over platinum catalyst gives trifluoroisopropanol .Physical And Chemical Properties Analysis
3,3-Dichloro-1,1,1-trifluoroacetone is a liquid at ambient temperature . The flash point is 75-76 .Applications De Recherche Scientifique
Synthesis of Trifluorolactic Acid Derivatives
DCTFA has been effectively utilized in the synthesis of industrially significant trifluorolactic acid derivatives. The hydrolysis of DCTFA under basic conditions yields trifluorolactic acid, while the addition reaction between DCTFA and carbon nucleophiles leads to α-substituted trifluorolactic acid derivatives, such as α-methyltrifluorolactic acid and Mosher’s acid. These compounds are crucial in various chemical industries due to their unique properties imparted by the trifluoromethyl group (Ishii et al., 2004).
Oxidations of Organic Compounds
DCTFA acts as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, enabling selective oxidation in the presence of primary alcohols. This application underscores its versatility in organic synthesis, particularly in the selective modification of alcohol functionalities (Mello et al., 2007).
Transformation to Trifluoromethyl-substituted Allenes
A novel method involving DCTFA leads to the generation of 3,3,3-trifluoropropynyllithium, which is used to prepare trifluoromethyl-containing tri- and tetrasubstituted allenes. These compounds are valuable in the synthesis of materials and pharmaceuticals that benefit from the inclusion of trifluoromethyl groups (Shimizu et al., 2007).
Generation of Isocoumarin Skeletons
3-Bromo-1,1,1-trifluoroacetone, a derivative of DCTFA, serves as an effective reagent for constructing the 3-trifluoromethyl isocoumarin skeleton through a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation. This application highlights the role of DCTFA derivatives in facilitating complex organic transformations and the synthesis of bioactive compounds (Zhou et al., 2020).
Environmental Persistence
Research on the environmental fate of DCTFA-related compounds, such as trifluoroacetic acid, indicates their extreme persistence in aquatic systems. This finding is significant for environmental chemistry, pointing to the long-lasting impact of fluorinated compounds in water bodies and their potential ecological effects (Ellis et al., 2001).
Safety And Hazards
Orientations Futures
3,3-Dichloro-1,1,1-trifluoroacetone is a useful synthetic intermediate. It is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer . This suggests that it could be used in the development of new therapeutic agents.
Propriétés
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWVIATMJLTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381237 |
Source


|
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichloro-1,1,1-trifluoroacetone | |
CAS RN |
126266-75-9 |
Source


|
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


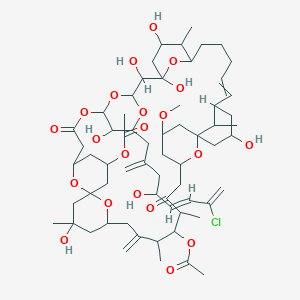
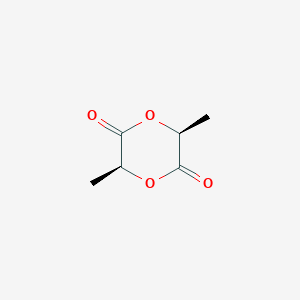


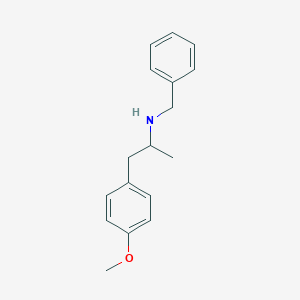
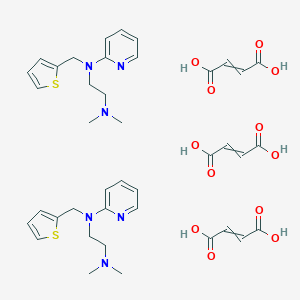
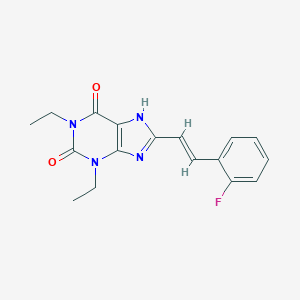
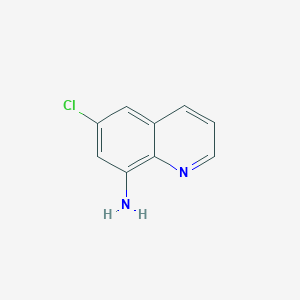
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
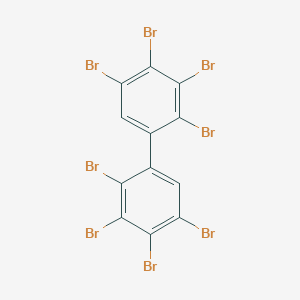
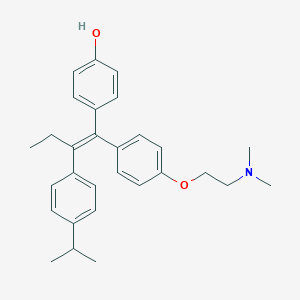
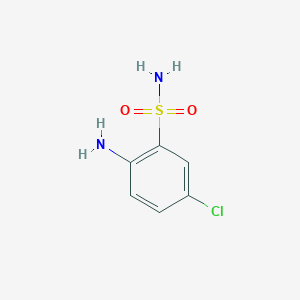
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)